Cathepsin inhibitor 1

Osteoarthritis Cancer Bone Resorption

Researchers requiring consistent pan-cathepsin inhibition across multi-year osteoarthritis or protease profiling studies face significant batch-to-batch variability risks. Cathepsin Inhibitor 1 (CAS 225120-65-0) resolves this with ≥4-year solid-state stability at -20°C, enabling single-batch procurement. • Pan-inhibitor profile: CatL IC50=12.58 nM; CatK IC50=3,162 nM; graded selectivity across CatL, CatL2, CatS, CatK, CatB. • High-resolution (1.27 Å) co-crystal structure with human CatL (PDB: 3HHA) validates binding mode for rational design. • DMSO solubility 80 mg/mL (199.05 mM) with 3-month solution stability at -20°C; ideal for HTS and automated liquid handling.

Molecular Formula C20H24ClN5O2
Molecular Weight 401.9 g/mol
Cat. No. B606494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin inhibitor 1
SynonymsCathepsin Inhibitor 1;  Cathepsin-Inhibitor-1;  CTS-IN-1;  CTS IN 1; 
Molecular FormulaC20H24ClN5O2
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C
InChIInChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1
InChIKeyMZRVIHRERYCHBL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cathepsin Inhibitor 1: Pan-Cathepsin Selectivity Profile


Cathepsin Inhibitor 1 (CAS 225120-65-0), also known as CTS-IN-1 or Compound 25, is a synthetic small-molecule inhibitor belonging to the dipeptidyl nitrile class [1]. It functions as a pan-inhibitor of human cysteine cathepsins, exhibiting sub-nanomolar to low nanomolar potency across multiple family members including Cathepsin L (CatL), CatL2, CatS, CatK, and CatB . The compound features a 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxamide scaffold and demonstrates reversible, competitive inhibition at the enzyme active site, with its binding mode to human CatL validated by a high-resolution (1.27 Å) X-ray co-crystal structure (PDB: 3HHA) [1].

Target Engagement
Pan-cathepsin profiling across CatL, CatS, CatK, CatB isoforms
Mechanism
Reversible competitive inhibitor with co-crystal validated binding mode
Study Type
Suitable for multi-cathepsin disease model studies and inhibitor SAR

Generic Substitution Risks for Cathepsin Inhibitor 1


Cathepsin inhibitors are not functionally interchangeable. Compounds within this class exhibit stark differences in target selectivity, mechanism of action, and potency, which directly impact experimental outcomes and therapeutic window assessments. For instance, E-64 acts as a broad-spectrum, irreversible cysteine protease inhibitor, whereas Odanacatib displays >100-fold selectivity for CatK over other cathepsins . Cathepsin Inhibitor 1 occupies a unique middle ground, providing potent inhibition across all major disease-relevant cathepsins (CatL, CatS, CatK, CatB) with a well-defined selectivity window, making it particularly valuable for studies where the relative contribution of each cathepsin isoform must be evaluated under controlled pan-inhibition conditions . Substituting this compound with a more narrowly selective agent or an irreversible inhibitor would fundamentally alter the pharmacological profile and prevent meaningful cross-study comparisons.

Single-isoform selective inhibitors (e.g., CatK-only) may not replicate pan-cathepsin inhibition profiles; study endpoints may shift.
Irreversible cysteine protease inhibitors (e.g., E-64) differ in mechanism and duration, limiting direct cross-study comparison.

Cathepsin Inhibitor 1: Head-to-Head Comparisons


Selectivity vs. E-64 and Odanacatib

Cathepsin Inhibitor 1 demonstrates a distinct selectivity profile compared to both the broad-spectrum inhibitor E-64 and the CatK-selective agent Odanacatib. Cathepsin Inhibitor 1 exhibits IC50 values of 12.58 nM (CatL), 199.53 nM (CatL2), 1,000 nM (CatS), 3,162.27 nM (CatK), and 6,309.57 nM (CatB) in enzymatic assays . In contrast, E-64 shows a flatter selectivity profile with IC50 values of 2.5 nM (CatL), 4.1 nM (CatS), and 1.4 nM (CatK), inhibiting all three within a narrow ~3-fold range [1]. Odanacatib, conversely, is exquisitely selective for CatK (IC50 = 0.2 nM) with minimal activity against CatL, CatS, or CatB .

Selectivity Profile
Reported
Cathepsin Inhibitor 1: CatL 12.58 nM, CatS 1000 nM, CatK 3162 nM, CatB 6310 nM
E-64: CatL 2.5, CatS 4.1, CatK 1.4 nM (flat ~3-fold range)
Odanacatib: CatK 0.2 nM (CatL/S/B >100-fold higher)
Supports pan-cathepsin titration studies
Data from multiple sources; assay conditions may vary
Osteoarthritis Cancer Bone Resorption

Cathepsin L Potency vs. Z-FY-CHO

Z-Phe-Tyr-CHO (Z-FY-CHO) is widely used as a reference CatL-selective inhibitor. In direct comparison, Cathepsin Inhibitor 1 exhibits a CatL IC50 of 12.58 nM, which is approximately 15-fold less potent than Z-FY-CHO (IC50 = 0.85 nM) . However, this apparent potency deficit is offset by Cathepsin Inhibitor 1's broader activity against other therapeutically relevant cathepsins such as CatS (IC50 = 1,000 nM) and CatK (IC50 = 3,162 nM), whereas Z-FY-CHO is reported to have negligible activity against CatB (IC50 = 85.1 nM) and calpain II (IC50 = 184 nM) .

CatL Potency
Reported
Cathepsin Inhibitor 1 IC50 = 12.58 nM vs Z-FY-CHO IC50 = 0.85 nM (~15-fold less potent at CatL)
Z-FY-CHO may be preferred for CatL-selective studies; Cathepsin Inhibitor 1 for pan-cathepsin profiling
Recombinant human CatL assays; off-target activity differs
Osteoclast Biology Bone Resorption Assays Neuronal Death Models

Cathepsin L X-Ray Structure

Cathepsin Inhibitor 1 (designated AZ12878478 in the structure) has been co-crystallized with human Cathepsin L at 1.27 Å resolution, confirming its binding mode within the S1, S2, and S3 subsites of the active site cleft [1]. This high-resolution structure provides atomic-level detail of the nitrile warhead's interaction with the catalytic cysteine residue, a feature absent for many commercial cathepsin inhibitors such as Z-FY-CHO and E-64, for which equivalent human CatL co-crystal structures are not publicly available.

Co-Crystal Structure
Head-to-head
PDB 3HHA, 1.27 Å resolution, human CatL in complex with Cathepsin Inhibitor 1
Provides structural reference for inhibitor design
Not available for many commercial cathepsin inhibitors
Structure-Based Drug Design Medicinal Chemistry Molecular Docking

Solubility and Formulation Compatibility

Cathepsin Inhibitor 1 demonstrates solubility of 80 mg/mL (199.05 mM) in DMSO and 50 mg/mL (124.41 mM) in ethanol, while being insoluble in water . This profile is comparable to Z-FY-CHO, which exhibits solubility of 30 mg/mL in DMSO and 50 mg/mL in ethanol , but offers a higher DMSO stock concentration (80 mg/mL vs. 30 mg/mL), enabling preparation of more concentrated stock solutions for high-throughput screening applications where minimizing DMSO carryover is critical.

DMSO Solubility
Reported
Cathepsin Inhibitor 1: 80 mg/mL (199 mM); Z-FY-CHO: 30 mg/mL (~2.7-fold higher)
Supports concentrated stock preparation for HTS
Vendor-reported at 25°C; insoluble in water
High-Throughput Screening Cell-Based Assays Reagent Preparation

Storage Stability & Long-Term Use

Cathepsin Inhibitor 1 exhibits robust long-term stability, with a shelf life of ≥4 years when stored at -20°C as a solid, and solutions in DMSO remain stable for up to 3 months at -20°C . In contrast, Z-FY-CHO is stable for only 1 year as a solid and solutions are stable for up to 1 month at -20°C . This extended stability reduces the need for frequent reordering and minimizes batch-to-batch variability in longitudinal studies.

Storage Stability
Reported
≥4 years solid at -20°C; DMSO solutions stable 3 months at -20°C
Supports multi-year reagent consistency
Compared to Z-FY-CHO (1 year solid, 1 month solution)
Laboratory Reagent Management Long-Term Studies Cost-Effectiveness

Osteoarthritis Cathepsin Profile

Cathepsin L is a validated target for osteoarthritis intervention due to its role in degrading aggrecan and type II collagen in articular cartilage . Cathepsin Inhibitor 1 inhibits CatL with an IC50 of 12.58 nM, while also inhibiting CatK (IC50 = 3,162 nM) and CatS (IC50 = 1,000 nM), both of which are implicated in osteoclast-mediated bone resorption and inflammatory processes, respectively . In contrast, Z-FY-CHO is a more potent CatL inhibitor (IC50 = 0.85 nM) but lacks meaningful activity against CatK and CatS . Odanacatib, a clinical-stage CatK inhibitor, is exquisitely selective for CatK (IC50 = 0.2 nM) but does not inhibit CatL .

OA Target Coverage
Class-level
Inhibits CatL (12.58 nM), CatK (3162 nM), CatS (1000 nM) — targets implicated in cartilage degradation and bone resorption
Supports osteoarthritis model studies requiring multi-cathepsin inhibition
Relevance inferred from literature; not a direct disease-model validation
Osteoarthritis Cartilage Degradation Drug Discovery

Cathepsin Inhibitor 1 Applications


Osteoarthritis Models: Pan-Cathepsin Inhibition

Cathepsin Inhibitor 1 is ideally suited for in vitro and ex vivo models of osteoarthritis where both CatL-mediated cartilage degradation and CatK-driven bone resorption are relevant pathological processes. Its graded selectivity profile (CatL IC50 = 12.58 nM; CatK IC50 = 3,162 nM) allows researchers to achieve simultaneous inhibition of both proteases at experimentally tractable concentrations .

Structure-Based Drug Design

The availability of a high-resolution (1.27 Å) X-ray co-crystal structure of Cathepsin Inhibitor 1 bound to human CatL (PDB 3HHA) provides a validated starting point for rational design of next-generation cathepsin inhibitors . Medicinal chemistry teams can use this structural data to guide modifications aimed at improving isoform selectivity or enhancing pharmacokinetic properties.

High-Throughput Phenotypic Screening

With DMSO solubility of 80 mg/mL (199.05 mM) and extended solution stability at -20°C (3 months), Cathepsin Inhibitor 1 is well-suited for automated liquid handling systems and high-throughput screening campaigns . Its high stock concentration minimizes solvent carryover, a critical consideration for cell-based phenotypic screens.

Longitudinal Studies

Cathepsin Inhibitor 1's ≥4-year solid-state stability at -20°C enables procurement of a single batch for multi-year studies, eliminating batch-to-batch variability and reducing requalification burden . This is particularly advantageous for academic laboratories conducting long-term mechanistic investigations or for core facilities providing standardized inhibitor panels.

Application
Selection Property
Validation Focus
Osteoarthritis model studies
Pan-cathepsin inhibition profile
Multi-isoform inhibition in cartilage/bone models
Structure-based inhibitor design
High-resolution co-crystal structure available
Binding mode analysis and SAR guidance
High-throughput phenotypic screening
High DMSO solubility and stock stability
Solvent interference minimization in cell-based assays
Longitudinal research studies
Extended solid-state stability
Batch consistency and reagent longevity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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